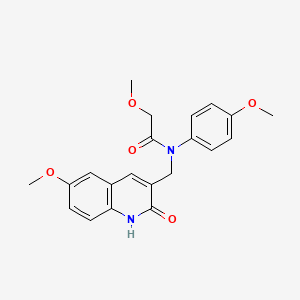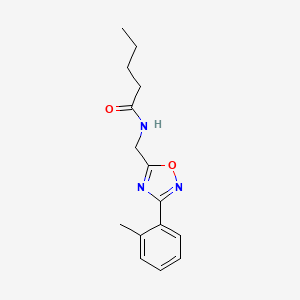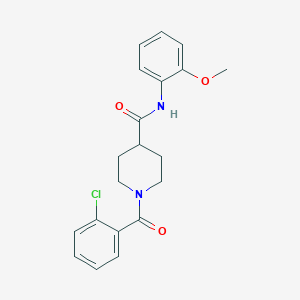
(2-hydroxy-8-methylquinolin-3-yl)methyl 3,5-dimethoxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “(2-hydroxy-8-methylquinolin-3-yl)methyl 3,5-dimethoxybenzoate” is a derivative of quinoline, which is a heterocyclic aromatic organic compound. It has a benzene ring fused to a pyridine ring. An additional methyl group is attached to the 8th position of the quinoline structure, and a hydroxy group is attached to the 2nd position .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a quinoline ring system, a benzoate ester group, and methoxy groups. These functional groups would significantly influence the compound’s physical and chemical properties .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the presence of the ester, methoxy, and hydroxy groups. The ester could undergo hydrolysis, transesterification, and other typical ester reactions. The methoxy groups could potentially undergo demethylation under certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the aromatic rings, ester, and methoxy groups would likely make the compound relatively non-polar. Its solubility would depend on the solvent used .Wirkmechanismus
The mechanism of action of (2-hydroxy-8-methylquinolin-3-yl)methyl 3,5-dimethoxybenzoate is not fully understood, but it is believed to involve the modulation of various signaling pathways. Studies have shown that this compound inhibits the activity of protein kinase C, which is involved in cell proliferation and survival. Additionally, this compound has been found to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition leads to an increase in acetylcholine levels, which is beneficial in the treatment of Alzheimer's disease.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects, including antioxidant, anti-inflammatory, and antitumor activity. Studies have shown that this compound exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress. Additionally, this compound has been found to inhibit the production of pro-inflammatory cytokines, which are involved in the inflammatory response. This compound has also been found to exhibit antitumor activity by inducing apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (2-hydroxy-8-methylquinolin-3-yl)methyl 3,5-dimethoxybenzoate in lab experiments is its relatively simple synthesis method. Additionally, this compound exhibits a wide range of therapeutic properties, making it a versatile compound for drug development. However, one limitation of using this compound in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the research on (2-hydroxy-8-methylquinolin-3-yl)methyl 3,5-dimethoxybenzoate. One potential application of this compound is in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, this compound has been found to exhibit antitumor activity, making it a promising candidate for cancer therapy. Future research could focus on the development of this compound derivatives with improved solubility and bioavailability. Additionally, the mechanism of action of this compound could be further elucidated through molecular modeling and structural studies.
Synthesemethoden
The synthesis of (2-hydroxy-8-methylquinolin-3-yl)methyl 3,5-dimethoxybenzoate involves a multistep process that begins with the reaction of 2-hydroxy-8-methylquinoline with sodium hydride in dimethylformamide. This is followed by the reaction of the resulting product with 3,5-dimethoxybenzoyl chloride in the presence of triethylamine. The final product, this compound, is obtained after purification through column chromatography.
Wissenschaftliche Forschungsanwendungen
(2-hydroxy-8-methylquinolin-3-yl)methyl 3,5-dimethoxybenzoate has been found to exhibit various therapeutic properties, making it a promising candidate for drug development. Scientific research has focused on the potential applications of this compound in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Studies have shown that this compound exhibits antitumor activity by inducing apoptosis in cancer cells. Additionally, this compound has been found to inhibit the formation of amyloid-beta plaques, which are associated with Alzheimer's disease. This compound has also been found to exhibit neuroprotective effects in animal models of Parkinson's disease.
Safety and Hazards
Eigenschaften
IUPAC Name |
(8-methyl-2-oxo-1H-quinolin-3-yl)methyl 3,5-dimethoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO5/c1-12-5-4-6-13-7-15(19(22)21-18(12)13)11-26-20(23)14-8-16(24-2)10-17(9-14)25-3/h4-10H,11H2,1-3H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUPCDZVOLMQIAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(C(=O)N2)COC(=O)C3=CC(=CC(=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

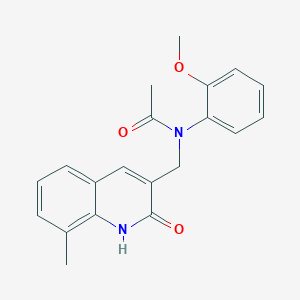
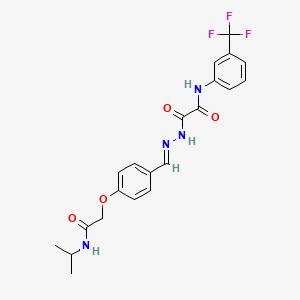
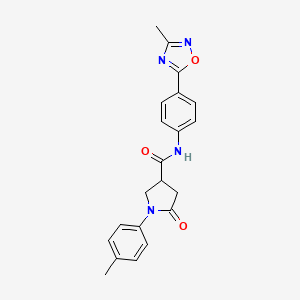

![N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methoxybenzamide](/img/structure/B7697014.png)
![N-[(4-chlorophenyl)methyl]-1-(4-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide](/img/structure/B7697039.png)


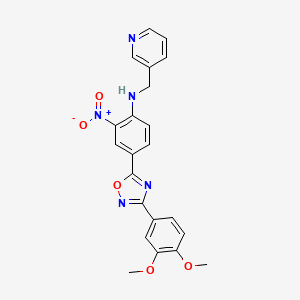
![3,4-dimethoxy-N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7697068.png)

